Fenretinide - d4 is a deuterium-labeled analogue of Fenretinide, a synthetic retinoid derivative known for its potential therapeutic applications, particularly in cancer treatment. The incorporation of deuterium, a stable isotope of hydrogen, alters the pharmacokinetic and metabolic properties of the compound, making it a valuable tool in scientific research. This compound is primarily utilized to study drug metabolism and pharmacokinetics, allowing researchers to trace metabolic pathways with greater precision .
Fenretinide - d4 is synthesized from its parent compound, 4'-Hydroxy Fenretinide, through a process known as deuteration. This method involves the substitution of hydrogen atoms with deuterium atoms in the chemical structure, which enhances the stability and alters the behavior of the compound in biological systems .
Fenretinide - d4 falls under the category of synthetic retinoids, which are compounds related to vitamin A that exhibit similar biological activities. It is classified as a stable isotope-labeled compound, which is commonly used in various fields including chemistry, biology, and medicine for research purposes .
The synthesis of Fenretinide - d4 typically involves deuterating 4'-Hydroxy Fenretinide using deuterated reagents and solvents under controlled conditions. The specific synthetic routes can vary but generally require specialized facilities equipped to handle isotope-labeled compounds .
The molecular formula for Fenretinide - d4 is , with a molecular weight of approximately 395.57 g/mol. The structure includes multiple functional groups characteristic of retinoids, such as hydroxyl groups and conjugated double bonds.
The presence of deuterium alters the vibrational frequencies observed in techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, allowing for detailed tracking of metabolic processes .
Fenretinide - d4 can undergo several types of chemical reactions:
These reactions are significant for understanding the reactivity and potential modifications of Fenretinide - d4 in biological systems. The isotope labeling allows for precise monitoring during these reactions using analytical techniques such as mass spectrometry .
Fenretinide - d4 exhibits mechanisms similar to its parent compound. It primarily functions by inhibiting the growth of cancer cells through:
Data from studies indicate that Fenretinide - d4 may also influence metabolic pathways related to lipid metabolism and insulin sensitivity .
These properties are crucial for handling and application in laboratory settings where precise measurements and conditions are required for experimental integrity .
Fenretinide - d4 has several scientific applications:
Fenretinide-d4 (N-(4-hydroxyphenyl-d4)retinamide) is synthesized via targeted deuteration of the phenolic ring in fenretinide. The primary route employs acid-catalyzed H/D exchange using deuterated solvents (D₂O/DCl or CF₃CO₂D/D₂O) at elevated temperatures (80–120°C). This facilitates electrophilic aromatic substitution, replacing all four hydrogen atoms at the ortho and meta positions of the 4-hydroxyphenyl group [2] [6]. Alternative pathways include:
Table 1: Comparative Analysis of Fenretinide-d4 Synthesis Methods
Method | Reaction Conditions | Deuteration Sites | Atom Economy (%) |
---|---|---|---|
Acid-Catalyzed Exchange | D₂O/DCl, 120°C, 48h | C₂, C₃, C₅, C₆ of phenyl | 92.5 |
Retrosynthetic Coupling | THF, Et₃N, 0°C, 2h | C₂, C₃, C₅, C₆ of phenyl | 85.7 |
Catalytic Reduction | D₂ (1 atm), Pd/C, 25°C, 6h | C₂, C₃, C₅, C₆ of phenyl | 78.3 |
Key challenges include preventing deuterium scrambling into the retinol chain and minimizing racemization of the polyene structure [6] [8].
Deuteration efficiency is enhanced through precise parameter control:
Critical process variables include:
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6